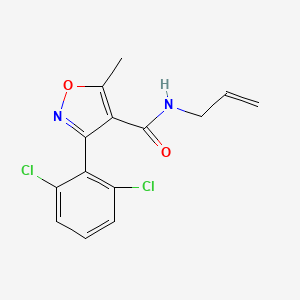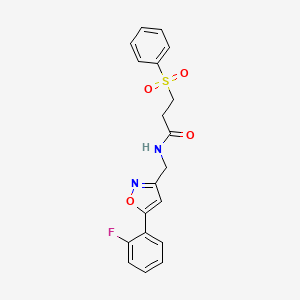
N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-3-(phenylsulfonyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-3-(phenylsulfonyl)propanamide is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, an isoxazole ring, and a phenylsulfonyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-3-(phenylsulfonyl)propanamide typically involves multiple steps, starting with the preparation of the isoxazole ring. One common approach is the cyclization of 2-fluorobenzaldehyde with hydroxylamine to form the isoxazole core, followed by subsequent reactions to introduce the phenylsulfonyl and propanamide groups.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
科学的研究の応用
Chemistry: This compound is used as a building block in organic synthesis, facilitating the creation of more complex molecules. Biology: Medicine: Research is ongoing to explore its therapeutic potential, including its use as a drug candidate for various diseases. Industry: Its unique properties make it valuable in the development of new materials and chemical processes.
作用機序
The mechanism by which N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-3-(phenylsulfonyl)propanamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. Further research is needed to fully elucidate its mechanism of action.
類似化合物との比較
N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-3-(pyridin-3-ylsulfonyl)propanamide
N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-3-(thiophen-2-ylsulfonyl)propanamide
Uniqueness: N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-3-(phenylsulfonyl)propanamide stands out due to its specific structural features, which may confer unique biological and chemical properties compared to its analogs.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Further studies are essential to unlock its full potential and explore its practical uses.
特性
IUPAC Name |
3-(benzenesulfonyl)-N-[[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O4S/c20-17-9-5-4-8-16(17)18-12-14(22-26-18)13-21-19(23)10-11-27(24,25)15-6-2-1-3-7-15/h1-9,12H,10-11,13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYZMSZXFYRTGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NCC2=NOC(=C2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(4-chlorophenyl)-4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one](/img/structure/B2764104.png)
![2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(4-ethylphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2764105.png)
![ethyl 3-(1,6,7-trimethyl-2,4-dioxo-8-(p-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2764107.png)
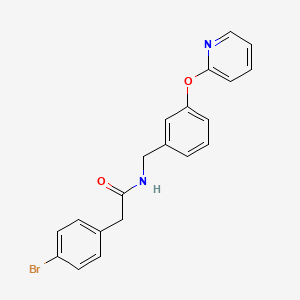
![(E)-2-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2764112.png)
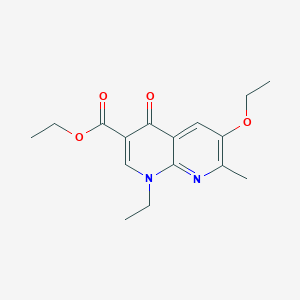
![(Z)-(5-(thiophen-2-yl)isoxazol-3-yl)methyl 3-(benzo[d][1,3]dioxol-5-yl)acrylate](/img/structure/B2764115.png)
![N-(3,5-dimethoxyphenyl)-2-[3-oxo-6-(propan-2-ylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide](/img/structure/B2764117.png)
![2-[4-[(2-Methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonylpiperazin-2-yl]acetic acid](/img/structure/B2764119.png)
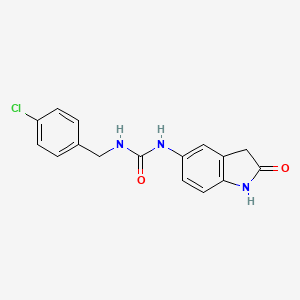
![N-[(thiophen-2-yl)methyl]-N'-{[3-(thiophene-2-sulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide](/img/structure/B2764121.png)
![[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-[2-(1-propan-2-ylpyrazol-4-yl)cyclopropyl]methanone;hydrochloride](/img/structure/B2764124.png)
![4-(tert-butyl)-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2764125.png)
